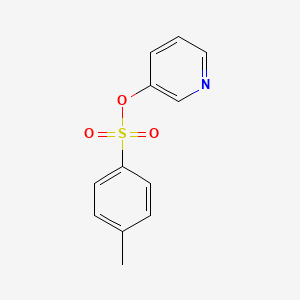
Pyridin-3-yl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-yl 4-methylbenzene-1-sulfonate, also known as pyridinium p-toluenesulfonate, is a widely used chemical compound in organic synthesis. It is known for its role as a mild acid catalyst in various chemical reactions. The compound is characterized by its white crystalline solid form and is soluble in many organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-3-yl 4-methylbenzene-1-sulfonate is typically synthesized by reacting pyridine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pyridine+p-Toluenesulfonic Acid→Pyridin-3-yl 4-methylbenzene-1-sulfonate
The reaction is usually conducted in an organic solvent such as methanol or dichloromethane, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, primarily serving as an acid catalyst. Some of the common reactions include:
Acetalization: Catalyzes the formation of acetals from aldehydes and alcohols.
Silylation: Facilitates the protection of hydroxyl groups by converting them into silyl ethers.
Hydrolysis: Promotes the hydrolysis of esters and amides.
Common Reagents and Conditions
The compound is often used in conjunction with reagents such as methanol, dichloromethane, and other organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal catalytic activity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction being catalyzed. For example, in acetalization reactions, the major products are acetals, while in silylation reactions, the products are silyl ethers .
Scientific Research Applications
Pyridin-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a catalyst in various organic reactions to improve reaction rates and yields.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials and polymers.
Biochemistry: Applied in the modification of biomolecules and the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of pyridin-3-yl 4-methylbenzene-1-sulfonate involves its role as an acid catalyst. The compound donates a proton to the reactants, thereby increasing the electrophilicity of the reaction intermediates and facilitating the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to pyridin-3-yl 4-methylbenzene-1-sulfonate include:
- Pyridinium p-toluenesulfonate
- Pyridinium trifluoroacetate
- Pyridinium chloride
Uniqueness
This compound is unique due to its mild acidity and high catalytic efficiency. Unlike stronger acids, it does not cause significant side reactions or degradation of sensitive functional groups, making it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
pyridin-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)16-11-3-2-8-13-9-11/h2-9H,1H3 |
InChI Key |
UWCKDPIKJXCITH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















